Cas no 74478-96-9 (Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate)

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate structure
74478-96-9 structure
Product name:Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
CAS No:74478-96-9
MF:C6H6Br2N2O2
Molecular Weight:297.932039737701
CID:4716670
PubChem ID:619976

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
    • AIKWQIDGBPGVEV-UHFFFAOYSA-N
    • 2,4-Dibromo-5-imidazolic acid, ethyl ester
    • ethyl 2,5-dibromo-1H-imidazole-4-carboxylate
    • Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate #
    • SCHEMBL16101517
    • SCHEMBL22263358
    • Ethyl2,4-dibromo-1H-imidazole-5-carboxylate
    • F30579
    • MFCD29059195
    • DB-171071
    • 74478-96-9
    • CS-0142072
    • BS-53164
    • インチ: 1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)
    • InChIKey: AIKWQIDGBPGVEV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OCC)N=C(N1)Br

計算された属性

  • 精确分子量: 297.87755g/mol
  • 同位素质量: 295.87960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55
  • XLogP3: 2.7

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A892880-100mg
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
100mg
$14.0 2025-02-26
Ambeed
A892880-5g
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
5g
$202.0 2025-02-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD447002-100mg
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
100mg
¥40.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ018-1g
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
1g
1157.0CNY 2021-07-14
eNovation Chemicals LLC
Y1086319-5g
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 95%
5g
$515 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ018-200mg
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
200mg
323.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ018-50mg
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
50mg
138.0CNY 2021-07-14
Ambeed
A892880-1g
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
74478-96-9 97%
1g
$51.0 2025-02-26
abcr
AB461441-250mg
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, 95%; .
74478-96-9 95%
250mg
€89.30 2024-04-16
A2B Chem LLC
AI55841-250mg
Ethyl 2,4-dibromo-1h-imidazole-5-carboxylate
74478-96-9 95%
250mg
$12.00 2024-04-19

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate 関連文献

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylateに関する追加情報

Ethyl 2,4-Dibromo-1H-Imidazole-5-Carboxylate: A Comprehensive Overview

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate (CAS No. 74478-96-9) is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The imidazole moiety is further substituted with two bromine atoms at positions 2 and 4, and a carboxylic acid ester group at position 5. The ethyl group attached to the carboxylic acid moiety adds to the compound's functionality and reactivity.

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has garnered attention due to its unique chemical properties and potential applications in various fields. Recent studies have highlighted its role in medicinal chemistry, where it serves as a valuable intermediate in the synthesis of bioactive compounds. The bromine substituents on the imidazole ring contribute to its high reactivity, making it a versatile building block for constructing complex molecular architectures.

The synthesis of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the imidazole ring. This is followed by bromination at specific positions to introduce the bromine substituents. The final step involves esterification to attach the ethyl group to the carboxylic acid moiety. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product.

One of the most promising applications of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate lies in its use as an intermediate in drug discovery. Researchers have utilized this compound to synthesize various bioactive molecules with potential anti-inflammatory, antitumor, and antimicrobial activities. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes involved in inflammatory pathways.

In addition to its role in medicinal chemistry, Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has also found applications in materials science. Its ability to form coordination complexes with metal ions has made it a valuable component in the development of new materials with unique electronic and magnetic properties. These materials hold potential for use in advanced electronic devices and sensors.

The stability and reactivity of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate are influenced by its molecular structure. The imidazole ring provides aromatic stability, while the bromine substituents introduce electron-withdrawing effects that enhance the compound's electrophilic character. This makes it highly reactive towards nucleophilic attacks, facilitating its use in various organic transformations.

Recent advancements in green chemistry have also explored the use of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate as an eco-friendly reagent in organic synthesis. By employing sustainable methods such as microwave-assisted synthesis and catalytic systems, researchers have been able to optimize reaction conditions and minimize waste generation.

In conclusion, Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate (CAS No. 74478-96-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:74478-96-9)Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
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Price ($):229.0